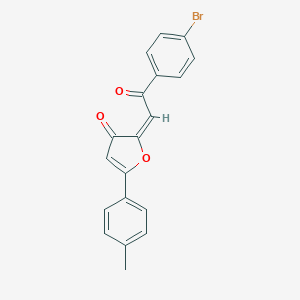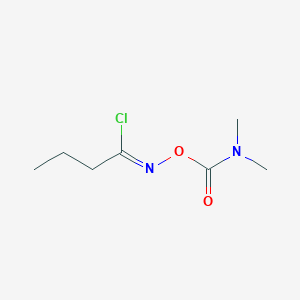![molecular formula C18H20N2O2 B236393 4-ethyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236393.png)
4-ethyl-N-[4-(propanoylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-[4-(propanoylamino)phenyl]benzamide, commonly known as EPAC activator, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a complex process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mécanisme D'action
EPAC activator works by activating the EPAC signaling pathway, which regulates various cellular processes, including cell proliferation, migration, and differentiation. EPAC activator binds to the cyclic AMP (cAMP) binding domain of EPAC, leading to a conformational change that activates the protein. Activated EPAC then interacts with downstream effectors, such as Rap1 and Ras, to regulate various cellular processes. EPAC activator has been shown to enhance EPAC-mediated signaling and inhibit cAMP-mediated signaling, leading to various physiological effects.
Biochemical and Physiological Effects:
EPAC activator has been shown to have various biochemical and physiological effects, depending on the specific cell type and disease model. EPAC activator has been shown to inhibit platelet aggregation and reduce cardiac hypertrophy in animal models of cardiovascular diseases. EPAC activator has also been shown to enhance neuronal survival in animal models of neurological disorders. EPAC activator has been shown to have anti-inflammatory, anti-apoptotic, and anti-tumor effects, making it a promising therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
EPAC activator has several advantages and limitations for laboratory experiments. The advantages include its specificity for EPAC signaling, its ability to activate EPAC in various cell types, and its potential therapeutic applications. The limitations include its complex synthesis method, its low solubility in water, and its potential toxicity at high concentrations. EPAC activator requires optimization of reaction conditions and careful dosing to avoid toxicity and ensure reproducibility of results.
Orientations Futures
EPAC activator has several potential future directions for scientific research. These include the development of more potent and selective EPAC activators, the optimization of reaction conditions for higher yield and purity, the investigation of EPAC activator in various disease models, and the identification of downstream effectors of EPAC signaling. EPAC activator has the potential to be a promising therapeutic agent for various diseases, and further research is needed to fully understand its mechanism of action and therapeutic potential.
Méthodes De Synthèse
The synthesis of EPAC activator involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 4-(propanoylamino)aniline with 4-fluorobenzoyl chloride to form 4-(propanoylamino)-4'-fluorobenzanilide. This intermediate compound is then reacted with 4-ethylbenzoyl chloride to form the final product, 4-ethyl-N-[4-(propanoylamino)phenyl]benzamide. The purity and yield of the final product depend on the optimization of reaction conditions, such as temperature, solvent, and reagent concentration.
Applications De Recherche Scientifique
EPAC activator has been extensively studied for its potential therapeutic applications in various diseases, such as cardiovascular diseases, cancer, and neurological disorders. EPAC activator has been shown to activate the exchange protein directly activated by cAMP (EPAC), a signaling molecule that regulates various cellular processes, including cell proliferation, migration, and differentiation. EPAC activator has been shown to inhibit platelet aggregation, reduce cardiac hypertrophy, and enhance neuronal survival, making it a promising therapeutic agent for various diseases.
Propriétés
Formule moléculaire |
C18H20N2O2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
4-ethyl-N-[4-(propanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-3-13-5-7-14(8-6-13)18(22)20-16-11-9-15(10-12-16)19-17(21)4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
RLFWJONUZDITJM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)


![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)
![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)
![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)


![2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)